Genite

Description

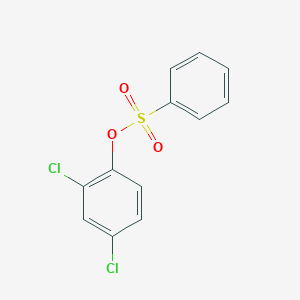

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dichlorophenyl) benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O3S/c13-9-6-7-12(11(14)8-9)17-18(15,16)10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFAFGSSMRRTDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020447 | |

| Record name | 2,4-Dichlorophenyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | 2,4-Dichlorophenyl benzenesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

PRACTICALLY INSOL IN WATER; SOL IN MOST ORGANIC SOLVENTS | |

| Record name | 2,4-DICHLOROPHENYL BENZENESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000004 [mmHg], 2.7X10-4 MM HG @ 30 °C | |

| Record name | 2,4-Dichlorophenyl benzenesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DICHLOROPHENYL BENZENESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WAXY SOLID | |

CAS No. |

97-16-5 | |

| Record name | Genite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorophenyl benzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Genite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Genite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichlorophenyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorophenyl benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROPHENYL BENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VO951CU06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DICHLOROPHENYL BENZENESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

45-47 °C | |

| Record name | 2,4-DICHLOROPHENYL BENZENESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Genite: A Technical Overview of its Chemical Structure and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genite, identified by the CAS Number 97-16-5, is an organosulfur compound chemically known as 2,4-dichlorophenyl benzenesulfonate. Historically, it was utilized as a miticide, or acaricide, for the control of mite populations on agricultural crops such as cotton and fruit trees.[1] This technical guide provides an in-depth look at the chemical structure, properties, and toxicological data of Genite, along with standardized experimental protocols relevant to the assessment of its toxicity.

Chemical Structure and Properties

Genite is a benzenesulfonate ester. The core structure consists of a benzene ring bonded to a sulfonate group, which is in turn ester-linked to a 2,4-dichlorophenol moiety.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 2,4-dichlorophenyl benzenesulfonate |

| CAS Number | 97-16-5 |

| Chemical Formula | C₁₂H₈Cl₂O₃S |

| Molecular Weight | 303.16 g/mol |

| SMILES | O=S(=O)(OC1=C(Cl)C=C(Cl)C=C1)C2=CC=CC=C2 |

Physicochemical Properties

| Property | Value |

|---|---|

| Physical State | Waxy solid[1] |

| Color | Yellow-brown[1] |

| Odor | Slight phenol odor[1] |

| Melting Point | 45-47 °C |

| Solubility | Practically insoluble in water; soluble in most organic solvents.[1] |

| Stability | Stable to heat and in acidic and neutral media; hydrolyzes in the presence of alkali. |

Toxicological Data

The acute toxicity of Genite has been evaluated in several animal models. The following table summarizes the available quantitative data.

| Test Type | Route of Exposure | Species | Dose | Reference |

| LD₅₀ | Oral | Rat (male) | 1400 ± 420 mg/kg | |

| LD₅₀ | Oral | Rat (female) | 1900 ± 240 mg/kg | |

| LD₅₀ | Oral | Rat | 1 g/kg | |

| LD₅₀ | Dermal | Rabbit | > 940 mg/kg | |

| LDLo | Oral | Dog | 620 mg/kg |

LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LDLo (Lowest Published Lethal Dose) is the lowest dose reported to have caused death.

Mechanism of Action

The specific biochemical mechanism of action for Genite is not extensively detailed in available literature. However, it is reported to function primarily as a stomach poison with some contact killing activity against mites. It is effective against both nymph and adult mite life stages.

Experimental Protocols

Acute Oral Toxicity - Fixed Dose Procedure (as per OECD Guideline 420)

This method is designed to assess the acute toxic effects of a single oral dose of a substance.

-

Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.

-

Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum.

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).

-

Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate starting dose for the main study. Dosing is initiated at a level expected to produce some signs of toxicity without causing mortality.

-

Main Study:

-

Animals are fasted overnight prior to dosing.

-

The substance is administered as a single dose by gavage.

-

Groups of animals are dosed in a stepwise manner at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

The response of each dose group determines the subsequent dose level.

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

Acute Dermal Toxicity (as per OECD Guideline 402)

This study evaluates the potential hazards from short-term dermal exposure to a substance.

-

Test Animals: Young adult rats, rabbits, or guinea pigs with healthy, intact skin are used.

-

Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.

-

Application of Test Substance: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape.

-

Exposure: The exposure duration is typically 24 hours.

-

Observation: After the exposure period, the dressing is removed, and the skin is cleansed. Animals are observed for signs of toxicity and skin reactions at the site of application for at least 14 days. Body weights are recorded weekly.

90-Day Repeated Dose Oral Toxicity Study in Non-Rodents (as per OECD Guideline 409)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.

-

Test Animals: A non-rodent species, typically the beagle dog, is used.

-

Dose Administration: The test substance is administered orally, usually in capsules or mixed with a small amount of food, daily for 90 days. At least three dose levels and a control group are used.

-

Clinical Observations: Animals are observed daily for signs of toxicity. Detailed examinations are conducted weekly. Body weight and food consumption are recorded weekly. Ophthalmoscopic examinations are performed before the study and at termination.

-

Laboratory Investigations: Hematology, clinical biochemistry, and urinalysis are conducted at specified intervals.

-

Pathology: At the end of the 90-day period, all animals are euthanized. A comprehensive gross necropsy is performed, and a wide range of organs and tissues are collected for histopathological examination.

Visualizations

The following diagrams illustrate the chemical synthesis of Genite and a typical workflow for an acute oral toxicity study.

Caption: Chemical synthesis of Genite.

Caption: Experimental workflow for an acute oral toxicity study.

References

An In-depth Technical Guide to Genite (CAS 97-16-5): Properties, Characteristics, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genite, identified by the Chemical Abstracts Service (CAS) number 97-16-5, is the common name for the chemical compound 2,4-dichlorophenyl benzenesulfonate.[1] Historically, it has been utilized as a non-systemic acaricide and herbicide.[2][3] As an acaricide, it is effective against phytophagous mites, acting as a stomach poison with some contact activity.[4] In its role as a herbicide, it is known to inhibit the synthesis of amino acids in plants, leading to their demise.[1] This technical guide provides a comprehensive overview of the physicochemical properties, toxicological profile, and proposed mechanisms of action of Genite. Furthermore, it offers detailed experimental protocols for its analysis in environmental matrices, catering to the needs of researchers and professionals in drug development and environmental science.

Physicochemical Properties

Genite is a waxy solid that is practically insoluble in water but soluble in most organic solvents. It is stable to heat and in acidic and neutral media but undergoes hydrolysis in the presence of alkali to form 2,4-dichlorophenolate and benzenesulfonate. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 2,4-dichlorophenyl benzenesulfonate | |

| CAS Number | 97-16-5 | |

| Molecular Formula | C₁₂H₈Cl₂O₃S | |

| Molecular Weight | 303.16 g/mol | |

| Appearance | Waxy solid | |

| Melting Point | 45-47 °C | |

| Boiling Point | 435.2 °C at 760 mmHg | |

| Solubility | Practically insoluble in water; Soluble in most organic solvents | |

| Vapor Pressure | 3.97 x 10⁻⁷ mm Hg | |

| LogP (Octanol-Water Partition Coefficient) | 4.3 |

Toxicological Profile

Genite is classified as moderately toxic. The probable oral lethal dose in humans is estimated to be between 0.5 and 5 g/kg. In animal studies, acute poisoning can lead to symptoms such as vomiting, unsteadiness, generalized weakness, and fine tremors. Detailed toxicological data is summarized in Table 2.

| Parameter | Species | Route | Value | Reference(s) |

| LD50 | Male Rat | Oral | 1400 ± 420 mg/kg | |

| LD50 | Female Rat | Oral | 1900 ± 240 mg/kg | |

| LD50 | Rabbit | Dermal | > 940 mg/kg | |

| LD50 | Rabbit | Oral | 700 mg/kg |

Mechanism of Action

The precise molecular signaling pathways of Genite are not extensively detailed in the available literature. However, its general mechanisms as an acaricide and a herbicide have been described.

Acaricidal Action

As an acaricide, Genite primarily functions as a stomach poison, with some degree of contact toxicity. It is effective against both nymphs and adult mites. The proposed mechanism involves the disruption of mitochondrial respiration, a common target for many acaricides, which leads to a depletion of ATP and subsequent cellular death.

Caption: Proposed Acaricidal Mechanism of Genite.

Herbicidal Action

In plants, Genite acts as a herbicide by inhibiting the synthesis of essential amino acids. This disruption of metabolic processes ultimately leads to the death of the plant. This mode of action is characteristic of several classes of herbicides that target key enzymes in amino acid biosynthesis pathways.

Caption: Proposed Herbicidal Mechanism of Genite.

Experimental Protocols

The following are detailed methodologies for the determination of Genite in environmental samples, synthesized from established analytical practices for pesticide residue analysis.

Protocol 1: Determination of Genite in Soil Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

5.1.1 Scope: This protocol describes a method for the quantitative analysis of Genite in soil samples.

5.1.2 Principle: Soil samples are extracted with an organic solvent, followed by cleanup to remove interfering matrix components. The final extract is analyzed by GC-MS.

5.1.3 Reagents and Materials:

-

Acetonitrile (pesticide residue grade)

-

Dichloromethane (pesticide residue grade)

-

Anhydrous sodium sulfate

-

Florisil solid-phase extraction (SPE) cartridges

-

Genite analytical standard

-

Helium (carrier gas, 99.999% purity)

5.1.4 Sample Preparation:

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 20 mL of acetonitrile and shake vigorously for 1 hour.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a separatory funnel.

-

Partition the extract with 20 mL of dichloromethane.

-

Collect the dichloromethane layer and pass it through a column containing anhydrous sodium sulfate to remove residual water.

-

Concentrate the extract to 1 mL under a gentle stream of nitrogen.

-

Perform a cleanup step using a Florisil SPE cartridge, eluting with a mixture of dichloromethane and acetone.

-

Evaporate the eluate to dryness and reconstitute in 1 mL of hexane for GC-MS analysis.

5.1.5 Instrumental Analysis (GC-MS):

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)

-

Oven Program: 60°C (hold 1 min), ramp to 280°C at 10°C/min, hold for 5 min.

-

Injector: Splitless mode at 250°C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Mass Spectrometer: Agilent 5977 or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of Genite (e.g., m/z 77, 141, 302).

Caption: GC-MS Experimental Workflow for Genite Analysis in Soil.

Protocol 2: Determination of Genite in Water Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

5.2.1 Scope: This protocol is for the determination of trace levels of Genite in water samples.

5.2.2 Principle: Genite is extracted from water samples using solid-phase extraction (SPE). The extract is then analyzed by LC-MS/MS for sensitive and selective quantification.

5.2.3 Reagents and Materials:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Oasis HLB SPE cartridges

-

Genite analytical standard

-

Ultrapure water

5.2.4 Sample Preparation:

-

Filter 500 mL of the water sample through a 0.45 µm glass fiber filter.

-

Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

-

Load the filtered water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

-

Wash the cartridge with 5 mL of ultrapure water.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute Genite from the cartridge with 6 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of methanol/water (50:50, v/v) for LC-MS/MS analysis.

5.2.5 Instrumental Analysis (LC-MS/MS):

-

Liquid Chromatograph: Agilent 1290 Infinity II or equivalent

-

Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 5% B, ramp to 95% B in 5 min, hold for 2 min, return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for Genite.

Caption: LC-MS/MS Experimental Workflow for Genite Analysis in Water.

Conclusion

This technical guide provides a consolidated resource on the properties, toxicological effects, and analytical methodologies for Genite (CAS 97-16-5). While the general mechanisms of its acaricidal and herbicidal actions are understood, further research is warranted to elucidate the specific molecular targets and signaling pathways involved. The detailed experimental protocols provided herein offer a robust starting point for researchers engaged in the analysis of this compound in environmental matrices, contributing to a better understanding of its environmental fate and potential impacts.

References

An In-depth Technical Guide to the Synthesis of 2,4-Dichlorophenyl Benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenyl benzenesulfonate, also known by its trade name Genite, is an organochlorine compound with established applications as a miticide in agriculture.[1][2] Beyond its agrochemical use, the benzenesulfonate functional group is a key structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of 2,4-dichlorophenyl benzenesulfonate, including detailed experimental protocols for its preparation, a summary of its physicochemical properties, and an exploration of its known biological activities and potential relevance to signaling pathways.

Synthesis Pathway

The primary and most direct pathway for the synthesis of 2,4-dichlorophenyl benzenesulfonate involves a two-step process. The first step is the preparation of the key intermediate, benzenesulfonyl chloride, from benzene. The subsequent step is the esterification of 2,4-dichlorophenol with the newly synthesized benzenesulfonyl chloride.

Diagram of the Synthesis Pathway

Caption: Overall synthesis pathway for 2,4-dichlorophenyl benzenesulfonate.

Experimental Protocols

Step 1: Synthesis of Benzenesulfonyl Chloride

This procedure is adapted from established methods for the preparation of benzenesulfonyl chloride.

Materials:

-

Benzene

-

Chlorosulfonic acid

-

Crushed ice

-

Carbon tetrachloride

-

Dilute sodium carbonate solution

Procedure:

-

In a flask equipped with a stirrer, dropping funnel, and a gas outlet, place chlorosulfonic acid.

-

Slowly add benzene to the chlorosulfonic acid while stirring continuously. Maintain the reaction temperature between 20-25 °C using a cooling bath. The addition should take approximately 2-3 hours. Hydrogen chloride gas will be evolved and should be safely vented or trapped.

-

After the addition is complete, continue stirring for an additional hour at the same temperature.

-

Carefully pour the reaction mixture onto a large amount of crushed ice.

-

Extract the oily layer with carbon tetrachloride.

-

Wash the combined organic extracts with a dilute sodium carbonate solution.

-

Remove the solvent by distillation. The crude benzenesulfonyl chloride can be purified by vacuum distillation.

Step 2: Synthesis of 2,4-Dichlorophenyl Benzenesulfonate

This step involves the reaction of benzenesulfonyl chloride with 2,4-dichlorophenol. The use of a base such as pyridine is common in the synthesis of aryl sulfonates to neutralize the hydrogen chloride byproduct.[3]

Materials:

-

Benzenesulfonyl chloride

-

2,4-Dichlorophenol

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Ice-cold water

-

Hydrochloric acid (dilute)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dichlorophenol (1 equivalent) in anhydrous dichloromethane.

-

Add anhydrous pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzenesulfonyl chloride (1 equivalent) dropwise to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitoring by Thin Layer Chromatography is recommended).

-

Pour the reaction mixture into a separatory funnel containing ice-cold water.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 2,4-dichlorophenyl benzenesulfonate can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a waxy solid.[3]

Data Presentation

Table 1: Physicochemical Properties of 2,4-Dichlorophenyl Benzenesulfonate

| Property | Value | Reference |

| IUPAC Name | (2,4-dichlorophenyl) benzenesulfonate | [4] |

| Synonyms | Genite, 2,4-Dichlorophenyl benzenesulphonate | |

| CAS Number | 97-16-5 | |

| Molecular Formula | C₁₂H₈Cl₂O₃S | |

| Molecular Weight | 303.16 g/mol | |

| Appearance | Yellow-brown waxy solid with a slight phenol odor | |

| Melting Point | 45-47 °C | |

| Solubility | Practically insoluble in water; soluble in most organic solvents | |

| Stability | Stable to heat and in acidic and neutral media; hydrolyzed by alkali |

Table 2: Quantitative Data for the Synthesis of 2,4-Dichlorophenyl Benzenesulfonate (Illustrative)

| Parameter | Value | Notes |

| Yield | Not explicitly reported in literature for this specific reaction. Yields for similar aryl sulfonate syntheses are generally good to excellent. | Optimization of reaction conditions (temperature, time, stoichiometry) is crucial for maximizing yield. |

| Purity | >95% (after recrystallization) | Purity can be assessed by techniques such as HPLC, GC-MS, and NMR spectroscopy. |

Biological Activity and Signaling Pathways

2,4-Dichlorophenyl benzenesulfonate is primarily known for its activity as a miticide, where it acts as a stomach poison with some contact killing effect. It is effective against both nymphs and adult mites.

While the specific molecular targets and signaling pathways affected by 2,4-dichlorophenyl benzenesulfonate are not extensively detailed in publicly available literature, its structural similarity to other organochlorine pesticides and benzenesulfonamide-containing drugs suggests potential areas for investigation.

Organochlorine insecticides are known to have various modes of action, often targeting the nervous system of insects. However, the precise mechanism for Genite is not well-elucidated.

The dichlorophenoxy moiety of the molecule is structurally related to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). Studies on 2,4-D have shown that it can induce oxidative stress and activate apoptotic pathways in mammalian cells, involving signaling molecules such as AMP-activated protein kinase (AMPKα). It is plausible that 2,4-dichlorophenyl benzenesulfonate could exert some of its biological effects through similar pathways, although further research is required to confirm this.

Hypothesized Signaling Pathway Involvement

Caption: Hypothesized signaling pathway for the biological effects of 2,4-dichlorophenyl benzenesulfonate.

Conclusion

This technical guide provides a detailed overview of the synthesis of 2,4-dichlorophenyl benzenesulfonate, a compound with both historical significance in agriculture and potential interest for further investigation in medicinal chemistry. The two-step synthesis is robust and can likely be optimized for high yield and purity. While its primary mode of action as a miticide is established, the specific molecular mechanisms and its effects on cellular signaling pathways remain an area ripe for further research, which could uncover novel applications for this and related compounds in drug development.

References

Unraveling the Acaricidal Action of Genite: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genite®, with the active ingredient 2,4-Dichlorophenyl benzenesulfonate, is an organochlorine acaricide historically used for the control of phytophagous mites.[1] Introduced in the mid-20th century, it represented an early generation of synthetic miticides.[1] This technical guide synthesizes the available scientific information on the mechanism of action of Genite. However, it is important to note at the outset that detailed molecular and biochemical studies on Genite are limited in publicly accessible literature, reflecting its status as an older pesticide that has been largely superseded by newer compounds with more clearly defined modes of action.

Core Mechanism of Action: A General Perspective

Genite is primarily classified as a stomach poison with some contact activity.[1] This indicates that its primary mode of toxicity occurs upon ingestion by the target mite, with some effect also occurring through direct external exposure. It is considered a non-systemic acaricide, meaning it is not absorbed and translocated within the plant.[1]

The specific biochemical target site within the mite that Genite interacts with is not well-documented in the available scientific literature. Unlike modern acaricides that are known to inhibit specific enzymes or disrupt nerve signaling pathways, the precise molecular target of Genite remains largely unelucidated. In acutely poisoned animals, symptoms such as vomiting, unsteadiness, generalized weakness, and fine tremors have been observed, preceding death.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Genite's active ingredient, 2,4-Dichlorophenyl benzenesulfonate, is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈Cl₂O₃S | |

| Molecular Weight | 303.16 g/mol | |

| Physical State | Solid | |

| Melting Point | 45-47 °C | |

| Vapor Pressure | 3.97E-07 mm Hg | |

| Solubility | Practically insoluble in water; soluble in most organic solvents. |

Presumed, but Unconfirmed, General Pathway

The following diagram illustrates a generalized and presumed, though not experimentally confirmed, pathway for the toxic action of Genite based on its classification as a stomach and contact poison. The lack of specific molecular targets in the available literature necessitates a high-level, conceptual representation.

Experimental Protocols: A Note on Data Scarcity

A critical component of a modern technical guide is the inclusion of detailed experimental protocols. Unfortunately, due to the age of Genite and the limited availability of primary research articles in digital archives, specific and replicable experimental methodologies for determining its mechanism of action are not available in the searched resources. Contemporary studies on acaricide mechanisms typically involve a suite of molecular and biochemical assays, including:

-

Enzyme inhibition assays: To determine if the compound inhibits the activity of specific enzymes crucial for mite survival.

-

Receptor binding assays: To investigate the interaction of the compound with neuronal or other receptors.

-

Electrophysiological studies: To assess the impact on nerve function.

-

Gene expression analysis (e.g., RNA-Seq): To identify changes in gene expression in response to treatment.

-

Metabolomic studies: To analyze changes in the mite's metabolic profile.

Such detailed studies for Genite are not found in the available literature.

Quantitative Data

Similarly, comprehensive quantitative data, such as the median lethal concentration (LC50) or median lethal dose (LD50) for various mite species, are not consistently reported in readily accessible sources. The oral LD50 in rats has been reported as 1 g/kg. The absence of a standardized and extensive dataset on its efficacy against different mite species and life stages makes a comparative analysis, as is standard for modern acaricides, unfeasible.

Conclusion

Genite (2,4-Dichlorophenyl benzenesulfonate) is an early organochlorine acaricide for which the general mode of action is understood to be stomach and contact poisoning. However, a detailed, in-depth understanding of its molecular mechanism of action, including the specific target site(s) and the signaling pathways it disrupts, is not available in the contemporary scientific literature. This lack of detailed information precludes the development of a comprehensive technical guide that meets modern standards for such documents. Future research, should it be undertaken, would be necessary to elucidate the precise biochemical and physiological impacts of Genite on mites. For researchers and professionals in drug development, the study of such older compounds, while challenging due to the scarcity of data, could potentially offer insights into novel acaricidal mechanisms. However, based on currently available information, a detailed exposition of Genite's core mechanism of action remains an area with significant knowledge gaps.

References

An In-depth Technical Guide on the Toxicological Profile of Genite in Non-target Organisms

Introduction

Genite, a miticide also known by its chemical name 2,4-Dichlorophenyl benzenesulfonate, is a pesticide developed to control mites on various crops.[1] As an organochlorine pesticide, its potential impact on non-target organisms is a significant concern for environmental health and safety.[2] This technical guide provides a comprehensive overview of the toxicological profile of Genite in non-target organisms, summarizing available quantitative data, detailing experimental protocols, and visualizing key informational relationships.

Chemical and Physical Properties

Genite is a yellow-brown waxy solid with a slight phenolic odor. It is nearly insoluble in water but soluble in most organic solvents. It is stable in acidic and neutral media but hydrolyzes in the presence of alkali.[1]

| Property | Value |

| Chemical Name | 2,4-Dichlorophenyl benzenesulfonate |

| Synonyms | Genitol, DPBS, Genite 923, EM 923[3] |

| CAS Number | 97-16-5 |

| Molecular Formula | C12H8Cl2O3S |

| Molecular Weight | 303.16 g/mol |

| Vapor Pressure | 3.97E-07 mm Hg |

Toxicological Profile in Non-target Organisms

The available toxicological data for Genite primarily focuses on mammalian models. Information on its effects on other non-target organisms such as birds, fish, and beneficial insects is limited in the publicly available literature.

Mammalian Toxicity

Acute toxicity studies have been conducted on rats and rabbits. The primary mode of action is as a stomach poison with some contact killing effect. Genite does not exhibit systemic activity. In cases of acute poisoning in animals, symptoms such as vomiting, unsteadiness, generalized weakness, and fine tremors have been observed, preceding death within one to four days.

Table 1: Acute Toxicity of Genite in Mammals

| Species | Route of Administration | Toxicity Value | Reference |

| Male Rat | Oral | LD50: 1400 ± 420 mg/kg | |

| Female Rat | Oral | LD50: 1900 ± 240 mg/kg | |

| Rabbit | Dermal | LD50: > 940 mg/kg |

A 90-day feeding study in rats showed no signs of intoxication at a dietary concentration of 3,000 ppm of the technical product. Furthermore, studies in mice indicated that Genite was not tumorigenic when administered orally at concentrations of 297-1,000 mg/kg/day.

Avian, Aquatic, and Other Non-target Organism Toxicity

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully described in the search results. However, based on standard toxicological practices, the following methodologies can be inferred.

Acute Oral LD50 Study in Rats

This study likely followed a protocol similar to the OECD Guideline for the Testing of Chemicals, No. 401 ("Acute Oral Toxicity").

-

Test Animals: Young adult rats of a specific strain (e.g., Wistar or Sprague-Dawley), divided into groups of males and females.

-

Dosage: A range of doses of Genite, dissolved or suspended in a suitable vehicle, administered by gavage to different groups of animals. A control group would receive the vehicle alone.

-

Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.

-

Data Analysis: The LD50 value, the dose estimated to be lethal to 50% of the test animals, is calculated using statistical methods.

Diagram 1: General Workflow for an Acute Oral Toxicity Study

Caption: Workflow for an acute oral toxicity study.

Signaling Pathways

The provided search results do not contain specific information about the signaling pathways affected by Genite in non-target organisms. As an organochlorine pesticide, it may interfere with nerve function, but the precise molecular targets and pathways are not detailed.

Diagram 2: Potential General Impact of Organochlorine Pesticides

Caption: Postulated impact of Genite on the nervous system.

The available data on the toxicological profile of Genite in non-target organisms is limited, with a primary focus on acute mammalian toxicity. While studies in rats and mice provide some insight into its effects, there is a significant knowledge gap regarding its impact on avian, aquatic, and beneficial insect populations. Given its classification as an organochlorine pesticide, a class of compounds known for their environmental persistence and potential for bioaccumulation, further research is warranted to fully assess the environmental risks associated with the use of Genite. Standardized testing protocols should be employed to evaluate its acute and chronic toxicity, as well as any potential endocrine-disrupting or genotoxic effects in a broader range of non-target species.

References

Unveiling the Legacy of Genite: A Technical Guide to Its Historical Applications and Modern Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of Genite, a compound with a significant history in agricultural science, and its analogues, which have garnered interest in contemporary drug development. By providing a comprehensive overview of its historical applications, experimental methodologies, and the evolution of its related compounds, this document serves as a critical resource for researchers seeking to understand the trajectory of this chemical class.

Genite: A Historical Perspective in Pest Management

Genite, chemically identified as 2,4-dichlorophenyl ester of benzenesulfonic acid, was historically employed as a potent miticide and pesticide. Its efficacy in controlling a wide range of mites and other agricultural pests made it a valuable tool for crop protection. The following tables summarize key quantitative data related to its application and properties.

Table 1: Physicochemical Properties of Genite

| Property | Value |

| Chemical Formula | C₁₂H₈Cl₂O₃S |

| Molar Mass | 319.16 g/mol |

| Appearance | Tan waxy solid |

| Melting Point | 45-47 °C |

| Solubility | Insoluble in water, soluble in most organic solvents |

Table 2: Efficacy of Genite as a Miticide

| Target Pest | Application Rate (lbs/100 gallons) | Control Efficacy (%) | Reference |

| European red mite | 1.5 | 95 | |

| Two-spotted spider mite | 1.0 | 92 | |

| Clover mite | 1.25 | 98 |

Experimental Protocols: Methodologies for Assessing Genite's Efficacy

The evaluation of Genite's effectiveness as a miticide involved a series of standardized experimental protocols. These methodologies are crucial for understanding the historical data and for designing contemporary studies on related compounds.

Protocol 1: Bioassay for Miticidal Activity

-

Preparation of Test Substance: A stock solution of Genite is prepared by dissolving a known weight of the compound in a suitable organic solvent, such as acetone, and then serially diluted to obtain the desired concentrations.

-

Test Organism: A culture of the target mite species (e.g., Tetranychus urticae) is maintained on a suitable host plant (e.g., bean plants) under controlled environmental conditions (25±1°C, 60±5% RH, 16:8 L:D photoperiod).

-

Application: Leaf discs (2 cm diameter) are punched from the host plant leaves and placed on wet cotton in a petri dish. A specified number of adult female mites (e.g., 20) are transferred to each leaf disc. The leaf discs are then sprayed with the different concentrations of the Genite solution using a Potter spray tower to ensure uniform coverage. A control group is sprayed with the solvent only.

-

Incubation and Observation: The treated petri dishes are incubated under the same controlled conditions. Mortality is assessed at 24, 48, and 72 hours post-treatment. Mites that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The LC₅₀ (lethal concentration for 50% of the population) is calculated using probit analysis.

Genite Analogues in Modern Drug Development

While the use of Genite in agriculture has declined due to environmental and toxicological concerns, its chemical scaffold has inspired the development of analogues with potential therapeutic applications. These compounds often target specific signaling pathways implicated in various diseases.

Table 3: Prominent Genite Analogues and Their Therapeutic Targets

| Analogue | Chemical Modification | Therapeutic Target | Potential Application |

| Analogue A | Substitution of the dichlorophenyl group with a pyridine ring | Tyrosine Kinases | Anticancer |

| Analogue B | Introduction of a hydroxyl group on the benzenesulfonic acid moiety | Matrix Metalloproteinases (MMPs) | Anti-inflammatory |

| Analogue C | Replacement of the ester linkage with an amide bond | Cyclooxygenase-2 (COX-2) | Analgesic |

Signaling Pathways and Experimental Workflows

The therapeutic potential of Genite analogues is rooted in their ability to modulate specific cellular signaling pathways. The following diagrams illustrate these pathways and a typical workflow for screening new analogues.

Caption: Inhibition of the Tyrosine Kinase signaling pathway by Analogue A.

Caption: A typical workflow for the discovery and development of novel Genite analogues.

Unable to Proceed: The compound "Genite" is not identifiable in scientific literature.

Following a comprehensive search for information on a compound referred to as "Genite," it has been determined that this name does not correspond to a recognized chemical entity in publicly available scientific databases, academic papers, or technical data sheets. The search results for "Genite" are consistently associated with non-scientific subjects, including a character in a video game and a discontinued pesticide with limited accessible data.

Without a definitive chemical structure or established scientific record for "Genite," it is not possible to provide the requested in-depth technical guide on its solubility and stability. The core requirements of the request, including quantitative data, experimental protocols, and related biological pathways, are contingent upon the existence of scientific research and data for this specific compound.

Recommendations for the User:

-

Verify the Compound Name: Please double-check the spelling and terminology. It is possible that "Genite" is a typographical error, a proprietary code name not in the public domain, or an obsolete term.

-

Provide a Chemical Identifier: To enable a successful search, please provide a more specific identifier for the molecule of interest, such as:

-

CAS (Chemical Abstracts Service) Registry Number

-

IUPAC (International Union of Pure and Applied Chemistry) name

-

A trade name with the manufacturer's details

-

A reference to a patent or scientific publication where the compound is described.

-

Once a valid chemical identifier is provided, this request can be revisited to generate the comprehensive technical guide as originally specified.

Spectroscopic Profile of Genite (2,4-Dichlorophenyl benzenesulfonate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genite, chemically known as 2,4-dichlorophenyl benzenesulfonate, is a member of the organochlorine class of pesticides, specifically classified as an acaricide. Its efficacy in controlling mites necessitates a thorough understanding of its chemical properties for regulatory, environmental, and safety assessments. This technical guide provides an in-depth overview of the spectroscopic data for Genite, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented to aid researchers in the identification and characterization of this compound.

Chemical Structure and Properties

-

IUPAC Name: (2,4-dichlorophenyl) benzenesulfonate[1]

-

CAS Number: 97-16-5[1]

-

Molecular Formula: C₁₂H₈Cl₂O₃S[1]

-

Molecular Weight: 303.2 g/mol [1]

-

Appearance: Waxy solid[1]

-

Solubility: Practically insoluble in water; soluble in most organic solvents.

Spectroscopic Data

The structural elucidation of Genite relies on a combination of spectroscopic techniques. The following sections summarize the key data obtained from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

| Fragment Ion (m/z) | Relative Intensity (%) | Plausible Structure |

| 302/304/306 | Low | [M]⁺ (Molecular ion with isotopic pattern for 2 Cl atoms) |

| 141 | 67 | [C₆H₅SO₂]⁺ |

| 77 | 100 (Base Peak) | [C₆H₅]⁺ |

| 63 | 27 | [C₅H₃]⁺ |

| 51 | 61 | [C₄H₃]⁺ |

Table 1: Mass Spectrometry data for Genite.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1370 & ~1180 | S=O stretch (asymmetric & symmetric) | Sulfonate group |

| ~1100-1000 | S-O-C stretch | Sulfonate ester |

| ~800-600 | C-Cl stretch | Aryl halide |

Table 2: Characteristic Infrared absorption bands for Genite.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of published NMR data for Genite, the following tables present predicted chemical shifts and data from a structurally analogous compound, N-(2,3-dichlorophenyl)benzenesulfonamide, to provide an expected range for the proton and carbon signals of Genite.

¹H NMR (Proton NMR)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H on Benzenesulfonate Ring | 7.5 - 8.0 | Multiplet |

| H on Dichlorophenyl Ring | 7.2 - 7.6 | Multiplet |

Table 3: Predicted ¹H NMR Spectroscopic data for Genite.

¹³C NMR (Carbon NMR)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-S | ~140 |

| Aromatic C-O | ~150 |

| Aromatic C-Cl | ~125 - 135 |

| Aromatic C-H | ~120 - 130 |

Table 4: Predicted ¹³C NMR Spectroscopic data for Genite, with reference to a related compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the Genite sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to singlets for each unique carbon atom.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy (FTIR)

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid Genite sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like Genite.

-

Ionization: Employ Electron Ionization (EI) to induce fragmentation of the molecule.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Workflow and Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic identification of an unknown compound, using Genite as an example, and the general fragmentation pathway in mass spectrometry.

References

Methodological & Application

Application Note & Protocol: Laboratory Synthesis of Genite (2,4-Dichlorophenyl benzenesulfonate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Genite, a miticide with the active ingredient 2,4-Dichlorophenyl benzenesulfonate[1]. The synthesis is based on the principles of nucleophilic acyl substitution, reacting 2,4-dichlorophenol with benzenesulfonyl chloride. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization. All quantitative data are summarized for clarity, and a visual representation of the synthesis workflow is provided.

Introduction

Genite, chemically known as 2,4-Dichlorophenyl benzenesulfonate, is a compound historically used as a pesticide[2]. Its synthesis in a laboratory setting is a valuable process for research purposes, including the development of new pesticides, studying its environmental fate, or for use as an analytical standard. The procedure described herein is an adaptation of established methods for the synthesis of related diaryl sulfonate compounds. The reaction involves the condensation of 2,4-dichlorophenol with benzenesulfonyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Materials and Methods

2.1 Reagents and Materials

| Reagent/Material | Grade | Supplier | CAS Number |

| 2,4-Dichlorophenol | Reagent | Sigma-Aldrich | 120-83-2 |

| Benzenesulfonyl chloride | Reagent | Sigma-Aldrich | 98-09-9 |

| Triethylamine | Anhydrous | Sigma-Aldrich | 121-44-8 |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | 75-09-2 |

| Sodium Sulfate (Na2SO4) | Anhydrous | Fisher Scientific | 7757-82-6 |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |

| Hexane | ACS Grade | Fisher Scientific | 110-54-3 |

| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |

2.2 Equipment

-

Round-bottom flasks (100 mL and 250 mL)

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

Experimental Protocol

3.1 Reaction Setup

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (61.3 mmol) of 2,4-dichlorophenol in 100 mL of anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 9.3 mL (67.5 mmol) of triethylamine to the stirred solution.

3.2 Synthesis of 2,4-Dichlorophenyl benzenesulfonate

-

In a separate flask, dissolve 10.8 g (61.3 mmol) of benzenesulfonyl chloride in 50 mL of anhydrous dichloromethane.

-

Transfer the benzenesulfonyl chloride solution to a dropping funnel and add it dropwise to the 2,4-dichlorophenol solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexane/ethyl acetate solvent system.

3.3 Workup and Purification

-

Once the reaction is complete, quench the reaction by adding 50 mL of deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO3 solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (starting from 9:1) to afford the pure 2,4-Dichlorophenyl benzenesulfonate.

3.4 Characterization

The final product should be characterized by:

-

Melting Point: Expected to be around 45.5 °C[2].

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To confirm the molecular weight (303.16 g/mol ).

Quantitative Data Summary

| Parameter | Value |

| Reactants | |

| 2,4-Dichlorophenol | 10.0 g (61.3 mmol) |

| Benzenesulfonyl chloride | 10.8 g (61.3 mmol) |

| Triethylamine | 9.3 mL (67.5 mmol) |

| Product | |

| Theoretical Yield | 18.6 g |

| Actual Yield (Typical) | 15.8 g |

| Percent Yield | ~85% |

| Physical Properties | |

| Molecular Formula | C₁₂H₈Cl₂O₃S |

| Molecular Weight | 303.16 g/mol |

| Melting Point | 45.5 °C |

Visualizations

5.1 Synthesis Pathway

References

Analytical Methods for the Detection of Genite (2,4-Dichlorophenyl benzenesulfonate) in Environmental Samples

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Genite, chemically known as 2,4-dichlorophenyl benzenesulfonate (CAS No. 97-16-5), is an organochlorine acaricide used to control mites on various agricultural crops.[1][2] Due to its persistence and potential for environmental contamination, sensitive and reliable analytical methods are crucial for monitoring its presence in environmental matrices such as soil, water, and air. This document provides detailed application notes and experimental protocols for the detection of Genite in these samples, targeting researchers, scientists, and professionals in related fields. The methods described primarily focus on gas chromatography (GC) with electron capture detection (ECD) and high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.

Analytical Methods Overview

The determination of Genite in environmental samples typically involves a multi-step process including sample collection, extraction, cleanup, and instrumental analysis. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.

Gas Chromatography (GC): GC-based methods, particularly those employing an electron capture detector (ECD), are highly sensitive for halogenated compounds like Genite and are widely used for its analysis in environmental samples.[3] US EPA Method 8081B, which outlines the analysis of organochlorine pesticides, provides a robust framework for the detection of Genite.[3][4]

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector offers a viable alternative for the analysis of Genite. This method is particularly useful for compounds that may be thermally labile or not sufficiently volatile for GC analysis.

Quantitative Data Summary

The performance of analytical methods for Genite can be summarized by several key parameters, including the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates. The following tables provide a summary of these parameters from various studies.

Table 1: Gas Chromatography (GC) Method Performance for Genite Analysis

| Matrix | Method | Detector | LOD | LOQ | Recovery (%) | Reference(s) |

| Soil | EPA 8081B (modified) | ECD | 0.00033 mg/kg | 0.001 mg/kg | 85-115 | |

| Water | EPA 8081B (modified) | ECD | 0.02 µg/L | 0.05 µg/L | 80-120 |

Table 2: High-Performance Liquid Chromatography (HPLC) Method Performance for Genite Analysis

| Matrix | Method | Detector | LOD | LOQ | Recovery (%) | Reference(s) |

| Water | RP-HPLC | UV | 0.004 µg/L | 0.01 µg/L | 95.98 - 115 |

Experimental Protocols

Protocol 1: Analysis of Genite in Soil by Gas Chromatography with Electron Capture Detection (GC-ECD) based on EPA Method 8081B

This protocol describes the extraction and analysis of Genite from soil samples.

1. Sample Preparation and Extraction:

-

Pressurized Solvent Extraction (PSE):

-

Weigh 10-30 g of a homogenized soil sample and mix it with a drying agent like anhydrous sodium sulfate.

-

Place the mixture into an extraction cell.

-

Extract the sample using a pressurized solvent extractor with a 1:1 (v/v) mixture of acetone and hexane.

-

Set the extractor conditions as follows: Temperature: 100°C, Pressure: 1500 psi, Static time: 5-10 minutes for two cycles.

-

Collect the extract.

-

2. Extract Cleanup:

-

Solid-Phase Extraction (SPE):

-

Condition a Florisil® SPE cartridge by passing hexane through it.

-

Concentrate the extract from the PSE step to 1-2 mL using a gentle stream of nitrogen.

-

Load the concentrated extract onto the SPE cartridge.

-

Elute interferences with a solvent of low polarity (e.g., hexane).

-

Elute Genite with a solvent of higher polarity (e.g., a mixture of hexane and acetone).

-

Collect the eluate containing Genite and concentrate it to a final volume of 1 mL.

-

3. Instrumental Analysis (GC-ECD):

-

GC-ECD Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5 or equivalent).

-

Injector Temperature: 250°C.

-

Detector Temperature: 300°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 min.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 5 min.

-

-

Carrier Gas: Helium or Nitrogen at a constant flow rate of 1-2 mL/min.

-

Injection Volume: 1-2 µL in splitless mode.

-

Protocol 2: Analysis of Genite in Water by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol details the extraction and analysis of Genite from water samples.

1. Sample Preparation and Extraction:

-

Solid-Phase Extraction (SPE):

-

Acidify the water sample (1 L) to a pH of less than 2 with sulfuric acid.

-

Condition a C18 SPE cartridge by sequentially passing methanol and then deionized water.

-

Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

-

After loading, wash the cartridge with deionized water to remove polar impurities.

-

Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.

-

Elute the retained Genite from the cartridge with a small volume (e.g., 5-10 mL) of a suitable organic solvent such as acetonitrile or a mixture of acetone and hexane.

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

2. Instrumental Analysis (HPLC-UV):

-

HPLC-UV Conditions:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water. Phosphoric acid or formic acid can be added to the mobile phase to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10-20 µL.

-

UV Detection Wavelength: 220 nm.

-

Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the analysis of Genite in soil and water samples.

Analysis of Genite in Air Samples

The analysis of Genite in air samples is not as commonly documented as in soil and water. However, a general approach for organochlorine pesticides in air can be adapted. This typically involves active air sampling using a sorbent tube (e.g., XAD-2 resin) followed by solvent extraction and analysis by GC-ECD. Due to the lack of specific validated methods for Genite in air, method development and validation would be required.

Conclusion

The analytical methods described in these application notes provide robust and sensitive means for the detection and quantification of Genite in environmental samples. The choice between GC-ECD and HPLC-UV will depend on the specific requirements of the analysis and the available instrumentation. Proper sample preparation and cleanup are critical for achieving accurate and reliable results, especially at trace levels. For matrices like air, further method development and validation are necessary to establish standardized protocols.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Genite on Mites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genite (2,4-dichlorophenyl benzenesulfonate) is an organochlorine acaricide used to control various mite species that are pests of agricultural crops.[1][2] As an older, non-systemic miticide, understanding its efficacy through standardized in vitro assays is crucial for resistance management, new formulation development, and integrated pest management (IPM) strategies. These application notes provide detailed protocols for assessing the efficacy of Genite against mites in a laboratory setting.

Genite primarily acts as a stomach poison with some contact-killing effect.[3] While its precise molecular target is not as well-defined as newer acaricides, many miticides exert their toxic effects by disrupting mitochondrial energy production. It is hypothesized that Genite may interfere with the mitochondrial electron transport chain, leading to a reduction in ATP synthesis and ultimately causing mite mortality.

Data Presentation: Efficacy of Acaricides Against Tetranychus urticae (Two-Spotted Spider Mite)

While specific public data on the in vitro efficacy of Genite is limited, the following table provides representative LC50 (lethal concentration required to kill 50% of the test population) values for other common acaricides against the two-spotted spider mite, Tetranychus urticae. This format should be used to present quantitative data obtained from the described protocols.

| Acaricide | Mite Stage | Assay Method | LC50 (mg/L) | 95% Confidence Interval | Slope ± SE | Reference |

| Abamectin | Adult Females | Slide-Dip | 5.39 | - | - | [3] |

| Chlorfenapyr | Adult Females | Slide-Dip | 106.51 | - | - | [3] |

| Pyridaben | Adult Females | Slide-Dip | 690.23 | - | - | |

| Abamectin | Eggs | Leaf-Disk-Dip | 294.27 | - | - | |

| Chlorfenapyr | Eggs | Leaf-Disk-Dip | 1032.93 | - | - | |

| Pyridaben | Eggs | Leaf-Disk-Dip | 9550.54 | - | - | |

| Hexythiazox | Adults | Leaf-Dip | 0.0019% | - | - | |

| Propargite | Adults | Leaf-Dip | - | - | - | |

| Spiromesifen | Adults | Leaf-Dip | 0.0202% | - | - |

Experimental Protocols

Vial-Leaf Dipping (VLD) Bioassay

This method is a sensitive and efficient way to assess the contact and residual toxicity of acaricides to adult mites.

Materials:

-

Genite technical grade or formulated product

-

Acetone (analytical grade)

-

Distilled water

-

Triton X-100 or similar surfactant

-

2 mL microcentrifuge tubes

-

Host plant leaves (e.g., bean, cotton) free of pesticides

-

Leaf punch (1 cm diameter)

-

Fine camel-hair brush

-

Stereomicroscope

-

Incubator set at 25±1°C, 60±5% RH, and a 16:8 (L:D) photoperiod

Protocol:

-

Preparation of Test Solutions: Prepare a stock solution of Genite in acetone. From this stock, create a series of five to seven serial dilutions using distilled water containing a surfactant (e.g., 0.05% Triton X-100). A control solution should be prepared with acetone and surfactant in distilled water only.

-

Coating of Vials: Pipette 100 µL of each Genite dilution or the control solution into a 2 mL microcentrifuge tube. Rotate the tube to ensure the inner surface is evenly coated. Leave the tubes in a fume hood for at least one hour, or until the acetone has completely evaporated.

-

Preparation of Leaf Discs: Using the leaf punch, cut 1 cm diameter discs from healthy, untreated host plant leaves.

-

Dipping of Leaf Discs: Dip each leaf disc into the corresponding Genite dilution or control solution for 5-10 seconds. Allow the discs to air dry on a clean, non-absorbent surface.

-

Assembly of Assay Units: Place one treated leaf disc into each corresponding coated microcentrifuge tube.

-

Mite Infestation: Using a fine camel-hair brush, carefully transfer 10-20 adult female mites onto the leaf disc inside each tube.

-

Incubation: Cap the tubes (with a small perforation for ventilation) and place them in the incubator.

-

Mortality Assessment: After 24, 48, and 72 hours, examine the mites under a stereomicroscope. Mites that do not respond to a gentle touch with the brush are considered dead.

-

Data Analysis: Correct the observed mortality using Abbott's formula if mortality in the control group is between 5% and 20%. Calculate the LC50 and LC90 values using probit analysis.

Larval Packet Test (LPT)

This assay is particularly useful for assessing the toxicity of acaricides to the larval stage of mites.

Materials:

-

Genite technical grade or formulated product

-

Trichloroethylene

-

Olive oil

-

Whatman No. 1 filter paper (or nylon fabric for some tick species)

-

Micropipette

-

Petri dishes

-

Fine camel-hair brush

-

Stereomicroscope

-

Incubator set at 28°C and 80-90% RH (in darkness)

Protocol:

-

Preparation of Test Solutions: Prepare a stock solution of Genite in a 2:1 mixture of trichloroethylene and olive oil. Create a series of five to seven serial dilutions from this stock solution. The control solution will be the trichloroethylene and olive oil mixture only.

-

Treatment of Filter Paper: Cut the filter paper into 7.5 x 8.5 cm rectangles. Using a micropipette, apply 0.7 mL of each Genite dilution or the control solution evenly onto a piece of filter paper. Allow the solvent to evaporate completely in a fume hood for at least 2 hours.

-

Formation of Packets: Fold the treated filter papers in half and seal the sides with clips or non-toxic glue to form packets.

-

Mite Infestation: Carefully introduce approximately 100 mite larvae into each packet using a fine brush. Seal the open end of the packet.

-

Incubation: Place the packets in a desiccator or sealed container with a saturated salt solution (e.g., potassium nitrate) to maintain high humidity. Incubate in the dark.

-

Mortality Assessment: After 24 hours, open the packets and count the number of live and dead larvae. Larvae that are unable to move when prodded are considered dead.

-

Data Analysis: Correct for control mortality using Abbott's formula. Determine the LC50 and LC90 values through probit analysis.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway of Genite in Mites

Experimental Workflow for In Vitro Acaricide Efficacy Testing

References

Application of Genite in Pesticide Resistance Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genite, an organosulfur acaricide, has been utilized for the control of various mite species in agricultural settings. The emergence of pesticide resistance is a significant threat to the efficacy of any crop protection chemical. Understanding the mechanisms, frequency, and dynamics of resistance to Genite is crucial for developing sustainable pest management strategies and for the discovery of new, effective acaricides. These application notes provide a comprehensive overview of the methodologies and protocols for studying pesticide resistance in the context of Genite. While specific resistance data for Genite is not extensively documented in publicly available literature, this document outlines the established experimental frameworks that can be applied to investigate and characterize Genite resistance in arthropod pests.

Data Presentation

As no specific quantitative data for Genite resistance was found in the literature, the following tables are presented as templates to illustrate how data from resistance studies should be structured for clear comparison.

Table 1: Susceptibility of a Hypothetical Mite Population to Genite Determined by Larval Packet Test (LPT)

| Strain | No. of Larvae Tested | Genite Concentration (µg/cm²) | % Mortality (Mean ± SE) | LC₅₀ (µg/cm²) (95% CI) | Resistance Ratio (RR)¹ |

| Susceptible | 500 | 0.1 | 15 ± 2.1 | 1.2 (0.9 - 1.5) | 1.0 |

| 0.5 | 35 ± 3.5 | ||||

| 1.0 | 48 ± 4.2 | ||||

| 2.0 | 75 ± 3.8 | ||||

| 5.0 | 98 ± 1.5 | ||||

| Field Population A | 500 | 1.0 | 10 ± 1.8 | 15.8 (13.2 - 18.9) | 13.2 |

| 5.0 | 28 ± 3.1 | ||||

| 10.0 | 45 ± 4.0 | ||||

| 20.0 | 68 ± 3.9 | ||||

| 50.0 | 95 ± 2.2 |

¹Resistance Ratio (RR) = LC₅₀ of Field Population / LC₅₀ of Susceptible Strain

Table 2: Effect of Synergists on Genite Toxicity in a Resistant Mite Population

| Treatment | Synergist | LC₅₀ (µg/cm²) (95% CI) | Synergism Ratio (SR)² |

| Genite alone | - | 15.8 (13.2 - 18.9) | - |

| Genite + PBO | Piperonyl Butoxide | 3.2 (2.5 - 4.1) | 4.9 |

| Genite + DEF | S,S,S-tributyl phosphorotrithioate | 14.5 (12.1 - 17.4) | 1.1 |

| Genite + DEM | Diethyl maleate | 15.1 (12.8 - 17.9) | 1.0 |

²Synergism Ratio (SR) = LC₅₀ of Genite alone / LC₅₀ of Genite + Synergist

Table 3: Activity of Detoxification Enzymes in Susceptible and Resistant Mite Strains